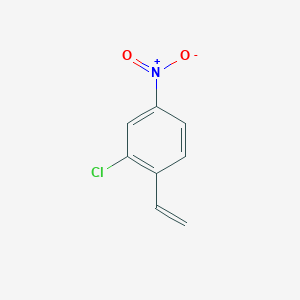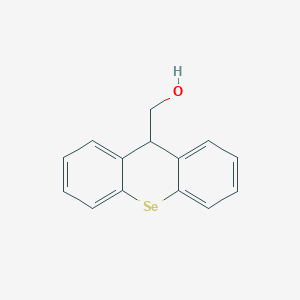
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids It is a tripeptide, meaning it consists of three amino acid residues linked by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of one amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. This step is repeated for each amino acid in the sequence.
Deprotection: After the desired peptide is synthesized, the protecting groups are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process and increase yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or basic conditions.
Oxidation: Oxidizing specific amino acid residues, such as cysteine, to form disulfide bonds.
Reduction: Reducing disulfide bonds to free thiol groups.
Substitution: Replacing specific amino acid residues with others to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
科学的研究の応用
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
作用機序
The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its activity.
類似化合物との比較
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A similar tripeptide with a slightly different sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
特性
CAS番号 |
182064-65-9 |
|---|---|
分子式 |
C16H28N6O7 |
分子量 |
416.43 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N6O7/c1-7(21-14(26)8(2)19-11(23)5-17)13(25)18-6-12(24)20-9(3)15(27)22-10(4)16(28)29/h7-10H,5-6,17H2,1-4H3,(H,18,25)(H,19,23)(H,20,24)(H,21,26)(H,22,27)(H,28,29)/t7-,8-,9-,10-/m0/s1 |
InChIキー |
NTHAAVYOFXPUTE-XKNYDFJKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
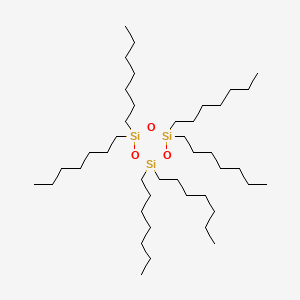
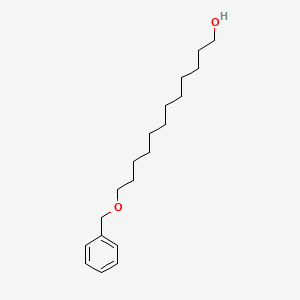
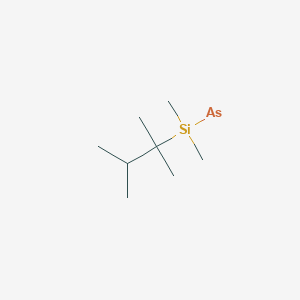
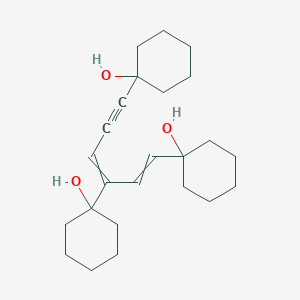

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
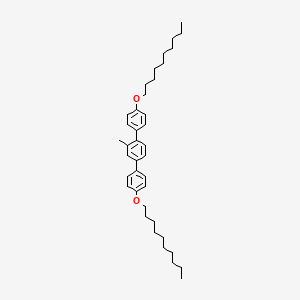
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
